alpha-Cyclopentylmandelic acid, (+)-
Overview
Description
alpha-Cyclopentylmandelic acid, (+)-: is a chiral compound with the molecular formula C13H16O3. This compound is characterized by its white to beige powder form and is used in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the common synthetic routes for alpha-Cyclopentylmandelic acid involves the reaction of benzoylformic acid with cyclopentylmagnesium bromide in anhydrous diethyl ether . The reaction is carried out at 0°C and then allowed to proceed at room temperature for 24 hours. The reaction mixture is then treated with hydrochloric acid and extracted with ether. The ether solution is dried and evaporated to yield the crude product, which is further purified to obtain alpha-Cyclopentylmandelic acid .
Industrial Production Methods: Industrial production methods for alpha-Cyclopentylmandelic acid typically involve similar synthetic routes but on a larger scale. The use of continuous-flow protocols can enhance the safety and efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: alpha-Cyclopentylmandelic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize alpha-Cyclopentylmandelic acid.
Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the compound.
Substitution: Substitution reactions can be carried out using reagents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
alpha-Cyclopentylmandelic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of alpha-Cyclopentylmandelic acid involves its interaction with specific molecular targets and pathways. For instance, it acts as an intermediate in the synthesis of glycopyrronium bromide, an anticholinergic agent that targets muscarinic receptors . The compound’s effects are mediated through its binding to these receptors, leading to various physiological responses .
Comparison with Similar Compounds
- Cyclopentylphenylglycolic acid
- Cyclopentyl hydroxy phenylacetic acid
- Glycopyrronium bromide impurity J
Comparison: alpha-Cyclopentylmandelic acid is unique due to its specific chiral structure and its role as an intermediate in the synthesis of pharmaceutical agents like glycopyrronium bromide . Compared to similar compounds, it offers distinct advantages in terms of its reactivity and applications in medicinal chemistry .
Properties
IUPAC Name |
(2R)-2-cyclopentyl-2-hydroxy-2-phenylacetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-12(15)13(16,11-8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7,11,16H,4-5,8-9H2,(H,14,15)/t13-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLUEQCOAQCQLP-ZDUSSCGKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C2=CC=CC=C2)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)[C@@](C2=CC=CC=C2)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70214733 | |
Record name | alpha-Cyclopentylmandelic acid, (+)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70214733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64471-45-0 | |
Record name | alpha-Cyclopentylmandelic acid, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064471450 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Cyclopentylmandelic acid, (+)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70214733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .ALPHA.-CYCLOPENTYLMANDELIC ACID, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GPQ2NHD98V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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